7-Ethoxybicyclo[4.2.0]octa-2,4-diene
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Overview
Description
7-Ethoxybicyclo[4.2.0]octa-2,4-diene is a bicyclic compound with the molecular formula C10H14O. This compound is characterized by its unique bicyclo[4.2.0]octa-2,4-diene structure, which includes an ethoxy group attached to the bicyclic framework. The compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing bicyclo[4.2.0]octa-2,4-diene derivatives involves the reaction of cyclooctatetraene with mercury(II) acetate in glacial acetic acid. This reaction yields trans-7,8-diacetoxybicyclo[4.2.0]octa-2,4-diene, which can be further modified to introduce the ethoxy group . The reaction conditions typically involve heating the reaction mixture at 70-75°C for a few hours .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product
Chemical Reactions Analysis
Types of Reactions
7-Ethoxybicyclo[4.2.0]octa-2,4-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted bicyclic derivatives.
Scientific Research Applications
7-Ethoxybicyclo[4.2.0]octa-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethoxybicyclo[4.2.0]octa-2,4-diene involves its interaction with various molecular targets. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-2,4-diene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
Bicyclo[3.2.0]heptane: A smaller bicyclic compound with different reactivity.
Bicyclo[4.2.0]octa-1,5,7-triene: Contains additional double bonds, leading to different chemical properties.
Uniqueness
7-Ethoxybicyclo[4.2.0]octa-2,4-diene is unique due to the presence of the ethoxy group, which enhances its reactivity and potential applications in various fields. The combination of the bicyclic structure and the ethoxy group provides a versatile platform for chemical modifications and functionalization.
Properties
CAS No. |
53485-53-3 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
7-ethoxybicyclo[4.2.0]octa-2,4-diene |
InChI |
InChI=1S/C10H14O/c1-2-11-10-7-8-5-3-4-6-9(8)10/h3-6,8-10H,2,7H2,1H3 |
InChI Key |
LEIIUQWKBCJQKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2C1C=CC=C2 |
Origin of Product |
United States |
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